molecular formula C7H5N3OS B1413126 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde CAS No. 1935581-78-4

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1413126
CAS No.: 1935581-78-4
M. Wt: 179.2 g/mol
InChI Key: KRQLVKALESGJGO-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both thiazole and pyrazole rings in a single molecule offers unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazole and pyrazole rings, respectively. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimization for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: 1-(Thiazol-2-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(Thiazol-2-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted thiazole and pyrazole derivatives depending on the substituents used.

Scientific Research Applications

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness: 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the combination of both thiazole and pyrazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the potential for diverse therapeutic applications.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-5-6-1-3-10(9-6)7-8-2-4-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQLVKALESGJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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